molecular formula C9H10N2 B13650072 1H-Indol-7-YL-methylamine

1H-Indol-7-YL-methylamine

Cat. No.: B13650072
M. Wt: 146.19 g/mol
InChI Key: LYOYVUJDZOTVSM-UHFFFAOYSA-N
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Description

Strategic Importance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple receptors with high affinity. researchgate.net This versatility has rendered indole derivatives as crucial components in the discovery of novel drug candidates. pcbiochemres.com Their chemical architecture, featuring a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a unique template that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. pcbiochemres.com

Numerous compounds incorporating the indole nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comsemanticscholar.org This wide-ranging bioactivity stems from the ability of the indole ring to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to participate in various biological pathways. pcbiochemres.combohrium.com Consequently, the indole scaffold is a recurring motif in many FDA-approved drugs and serves as a foundational element in the design and synthesis of new therapeutic agents. semanticscholar.org The ongoing exploration of indole chemistry continues to yield compounds with promising therapeutic potential, addressing a multitude of health challenges. bohrium.com

Overview of Aminomethylated Indole Architectures in Bioactive Molecule Design

The introduction of an aminomethyl group to the indole scaffold gives rise to a class of compounds with significant biological and pharmacological relevance. researchgate.netmdpi.com This structural modification can profoundly influence the molecule's properties, including its ability to interact with biological targets. The aminomethyl moiety can act as a flexible linker, allowing the indole core to orient itself optimally within a receptor's binding site. Furthermore, the primary or secondary amine functionality can participate in crucial hydrogen bonding interactions, enhancing binding affinity and specificity. researchgate.net

Aminomethylated indoles are found in numerous biologically active natural products, including indole alkaloids with antitumor activity. researchgate.net For instance, 3-aminomethylindole is a key intermediate in the synthesis of phytoalexins like brassinin, which has been isolated from cruciferous plants. researchgate.netmdpi.com In drug design, the strategic placement of the aminomethyl group at different positions on the indole ring allows for the exploration of structure-activity relationships (SAR), guiding the development of more potent and selective therapeutic agents. nih.govresearchgate.net Researchers have synthesized and evaluated various aminomethylindole derivatives for a range of therapeutic applications, including as neuroprotective agents and enzyme inhibitors. researchgate.net

Research Rationale for Investigating 1H-Indol-7-YL-methylamine as a Key Chemical Entity

While various isomers of aminomethylindole exist, the investigation of this compound (also known as 7-aminomethylindole) is driven by its unique potential as a versatile chemical precursor. pcbiochemres.comresearchgate.net The position of the aminomethyl group at the C7 position of the indole ring facilitates the synthesis of novel and complex molecular architectures that are otherwise difficult to access. researchgate.net

A significant area of research interest is the use of this compound as a building block for the synthesis of bis-indole derivatives. pcbiochemres.comresearchgate.net Bis-indoles, which contain two indole moieties, represent an important class of compounds with a wide array of biological activities. The 7-aminomethyl functionality provides a reactive handle to link two indole units, leading to the formation of unsymmetrical and symmetrical bis-indoles with potential applications in drug discovery. pcbiochemres.comresearchgate.netmdpi.com For example, 7-aminomethylindole can be reacted with acyl chlorides or indole-7-carbaldehyde to produce amide- and imine-linked bis-indoles, respectively. pcbiochemres.comresearchgate.net The subsequent reduction of the imine linkage can yield amine-linked bis-indoles, further expanding the chemical diversity of accessible compounds. pcbiochemres.comresearchgate.net

The synthesis of this compound is typically achieved through the reduction of 7-cyanoindole. pcbiochemres.comresearchgate.net Its utility as a precursor, coupled with the established biological significance of both the indole scaffold and the aminomethyl group, provides a strong rationale for its continued investigation as a key chemical entity in the development of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-7-amine

InChI

InChI=1S/C9H10N2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3

InChI Key

LYOYVUJDZOTVSM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1NC=C2

Origin of Product

United States

Synthetic Methodologies for 1h Indol 7 Yl Methylamine

Established Synthetic Routes to 7-Substituted Indole (B1671886) Derivatives

The creation of 7-substituted indoles, including 1H-Indol-7-YL-methylamine, has traditionally been approached through several key methodologies. These can be broadly categorized into direct functionalization of the indole core and multi-step syntheses starting from pre-functionalized precursors.

Direct Functionalization Approaches

Direct functionalization of the C7 position of an indole is challenging due to the inherent electronic properties of the indole ring, which favor reactions at the C2 and C3 positions. rsc.orgacs.org However, significant progress has been made using directing groups to achieve C7 selectivity. These directing groups, attached to the indole nitrogen, coordinate to a metal catalyst and position it in proximity to the C7-H bond, facilitating its activation. researchgate.net

Key strategies include:

Directed Metalation: Early methods involved directed ortho-metalation (DoM), where a directing group on the indole nitrogen facilitates deprotonation at the C7 position by a strong base, followed by quenching with an electrophile. rsc.org

Transition-Metal-Catalyzed C-H Functionalization: More recently, transition-metal catalysis has become a powerful tool. rsc.org A variety of directing groups have been developed to steer the reaction to the C7 position. The bulkiness of these directing groups is often crucial for achieving high reactivity and C7-selectivity. researchgate.net Examples of directing groups and the transformations they enable are summarized in the table below.

Directing GroupMetal CatalystTransformation at C7Reference
N-PivaloylRhodiumAlkenylation, Alkylation nih.gov
Hydrosilyl, PhosphinoylMetal CatalystsGeneral Functionalization researchgate.net
N-P(O)tBu2PalladiumArylation acs.org
N-P(O)tBu2CopperArylation (at C6) acs.org
N-PtBu2VariousArylation, Olefination, Acylation, Alkylation, Silylation, Carbonylation acs.org
N-SCy (N-cyclohexylsulfenamide)RhodiumAlkenylation acs.org
2-PyrimidylRhodiumAlkylation thieme-connect.com

These methods leverage the formation of a stable five-membered metallacycle intermediate, which is favored over the four-membered ring that would result from C2 activation. nih.gov

Multi-Step Synthesis from Indole Precursors

Multi-step synthesis provides an alternative and often more traditional approach to constructing 7-substituted indoles. vapourtec.compharmafeatures.commsu.edu These methods typically involve building the indole ring from a pre-functionalized benzene (B151609) derivative or modifying an existing indole at a different position, followed by a series of transformations to introduce the desired functionality at C7.

One classic example is the Bartoli indole synthesis , which is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org This method is particularly advantageous as it can produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

Another strategy involves starting with a pyrrole derivative and constructing the benzene ring. For instance, a flexible and efficient conversion of pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles has been reported. acs.org This method utilizes an in situ Wittig olefination followed by an intramolecular Houben-Hoesch reaction. acs.org

The reduction of a 7-nitro or 7-cyano group on a pre-formed indole is also a common final step to furnish the 7-aminomethyl group. For example, [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine was synthesized by the reduction of the corresponding 7-nitrile using lithium aluminium hydride. researchgate.net

Regioselective Considerations in 7-Aminomethylation

Achieving regioselectivity in the aminomethylation of indoles is a critical challenge. Direct aminomethylation of indole itself, such as in the Mannich reaction, typically occurs at the C3 position due to the high nucleophilicity of this site. Therefore, to achieve C7-aminomethylation, strategies must be employed to either block the more reactive positions or to specifically activate the C7 position.

The use of directing groups in C-H activation, as discussed previously, is the primary strategy for direct C7 functionalization. acs.orgresearchgate.net The choice of both the directing group and the metal catalyst is crucial for high regioselectivity. researchgate.netnih.gov For instance, an N-pivaloyl group in conjunction with a rhodium catalyst has proven effective for C7 functionalization. nih.gov Similarly, iridium-catalyzed C-H borylation using an N-silyl directing group can achieve C7 selectivity without needing to block the C2 position. nih.gov

In multi-step syntheses, regioselectivity is controlled by the starting materials. For example, using an ortho-substituted nitroarene in the Bartoli synthesis inherently directs the indole formation to yield a 7-substituted product. wikipedia.org

Emerging Methodologies and Catalytic Strategies for this compound Synthesis

Recent research has focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of 7-substituted indoles.

A significant advancement is the use of transition-metal-free C-H borylation . A general strategy using simple BBr3 under mild conditions has been developed for the chelation-assisted aromatic C-H borylation of indoles. acs.org This can be extended to synthesize C7-hydroxylated indoles. acs.org

Iridium(III)-catalyzed regioselective direct C-7 amidation of indoles with organic azides has also been developed, offering a direct route to 7-aminoindoles. researchgate.net This method demonstrates good compatibility with diverse functional groups and proceeds under mild conditions. researchgate.net

Another emerging area is the development of new directing groups that are easily installed and removed. For example, a sulfur-based directing group, N-SCy, has been used for Rh-catalyzed C7-selective alkenylation of indoles, and this directing group can be readily attached and detached under mild conditions. acs.org

Challenges and Optimizations in Synthetic Yield and Purity

The synthesis of this compound and its derivatives is not without its challenges. Optimizing yield and purity requires careful consideration of several factors.

A primary challenge in direct C-H functionalization is preventing side reactions at other positions on the indole ring, particularly C2 and C3. rsc.org The choice of directing group and catalyst is paramount to achieving high regioselectivity and yield. researchgate.netnih.gov For instance, while a Pd(II)-catalyzed direct arylation of indoles at C7 using an N-P(O)tBu2 directing group showed excellent regioselectivity, it was not compatible with certain functional groups like cyano, amide, and nitro groups. nih.gov

Purification of the final product can also be challenging. The polarity of aminomethylindoles often necessitates purification techniques like column chromatography or recrystallization. The choice of solvent for these purification steps is critical.

Furthermore, the stability of intermediates and the final product can affect yield and purity. For instance, the stability of some indole derivatives can be pH-dependent. mdpi.com

Analogous Synthetic Routes for Related Indol-7-yl-methanamines and Isomers

The synthetic strategies developed for this compound are often applicable to the synthesis of its analogues and isomers.

For instance, the synthesis of N-substituted indol-7-yl-methanamines can be achieved by reacting the primary amine of this compound with appropriate electrophiles. A 7-(aminomethyl)indole serves as a useful precursor for a range of unsymmetrical and symmetrical 3-substituted amide-, imine-, and amine-linked 7,7′-bis-indoles. semanticscholar.org

The synthesis of positional isomers, such as (2-methyl-1H-indol-4-yl)methanamine, often involves similar principles of indole ring functionalization followed by the introduction of the amine group. For example, a plausible route involves bromination at the 4-position of 2-methylindole, followed by nucleophilic substitution.

The synthesis of various substituted indole-2-carboxamides, which are structurally related to indolyl-methanamines, has been explored extensively. acs.org These syntheses often involve the coupling of a substituted indole-2-carboxylic acid with an appropriate amine. acs.org

Derivatization and Structural Modification of 1h Indol 7 Yl Methylamine

Functionalization Strategies at the Aminomethyl Moiety

The primary amine of 1H-Indol-7-YL-methylamine is a key handle for a variety of chemical reactions, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation reactions with acyl chlorides to form amides. For instance, treatment with oxalyl chloride or adipoyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding bis-indole amides. semanticscholar.org Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of an organic base like pyridine (B92270) or triethylamine. google.com These reactions are fundamental in creating a variety of amide and sulfonamide derivatives. smolecule.com

Table 1: Examples of Acylation and Sulfonylation Reactions

ReagentBaseProduct TypeReference
Oxalyl chlorideTriethylamineBis-indole amide semanticscholar.org
Adipoyl chlorideTriethylamineBis-indole amide semanticscholar.org
Methanesulfonyl chloridePyridineSulfonamide google.com
p-Toluenesulfonyl chlorideTriethylamineSulfonamide google.com

Alkylation and Reductive Amination Derivatives

The nitrogen atom of the aminomethyl group can be alkylated using alkyl halides, leading to the formation of secondary and tertiary amines. smolecule.com This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent.

Reductive amination provides an alternative and widely used method for introducing alkyl groups. This two-step process involves the initial reaction of an aldehyde or ketone with the primary amine to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. ineosopen.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium borohydride. google.comineosopen.org For example, the reaction of this compound with cyclopentanone (B42830) in the presence of sodium triacetoxyborohydride yields the N-cyclopentyl derivative. google.com This method is valued for its versatility and the ability to introduce a wide range of substituents. researchgate.net

Formation of Schiff Bases and Related Imines

The primary amine of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. smolecule.comsmolecule.com This reaction typically involves heating the two reactants in a suitable solvent, such as ethanol. semanticscholar.org The resulting imine can be a stable final product or an intermediate that can be subsequently reduced to form a secondary amine, as seen in reductive amination. semanticscholar.org The formation of imine-linked bis-indole compounds has also been reported. semanticscholar.org

Modifications on the Indole (B1671886) Core

Beyond the aminomethyl group, the indole ring itself presents numerous opportunities for structural modification, allowing for the fine-tuning of the molecule's properties.

N1-Substitutions of the Indole Nitrogen

The nitrogen atom of the indole ring (N1) can be substituted through various methods, including N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides in the presence of a base. evitachem.com N-acylation offers a route to introduce carbonyl-containing functional groups. A chemoselective method for N-acylation of indoles utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.org This approach is tolerant of various functional groups. beilstein-journals.org The N1 position can also be substituted with aryl groups, for instance, through sulfonylation reactions. evitachem.com

Table 2: Methods for N1-Substitution of the Indole Ring

Reaction TypeReagentsProductReference
N-AlkylationAlkyl halides, BaseN-Alkyl indole evitachem.com
N-AcylationThioesters, Cs2CO3N-Acyl indole beilstein-journals.org
N-ArylationArylsulfonyl hydrazides, KI, H2O2N-Aryl indole evitachem.com

Substituent Effects at C2, C3, C4, C5, and C6 Positions

The reactivity and properties of the this compound scaffold can be further modulated by introducing substituents at various positions on the benzene (B151609) and pyrrole (B145914) rings of the indole core.

C2 and C3 Positions: The C2 and C3 positions of the indole ring are particularly reactive towards electrophilic substitution. A variety of functional groups, including ester, phenyl, hydroxymethyl, and N-Boc-aminomethyl, can be introduced at the C2 position through one-pot synthesis methods involving sequential alkynylation and cyclization of 2-iodo-N-mesylarylamines and terminal alkynes. researchgate.net The C3 position is also a common site for functionalization, with numerous methods available for introducing a wide range of substituents. dergipark.org.trrsc.org

C4, C5, and C6 Positions: Substituents on the benzene portion of the indole ring can significantly influence the molecule's electronic properties. For instance, electron-withdrawing groups are common substituents. googleapis.com The introduction of groups at the C4, C5, and C6 positions can be achieved through various synthetic strategies, often starting from appropriately substituted aniline (B41778) precursors in Fischer indole synthesis or through directed metallation-cross-coupling sequences. The presence of substituents at these positions can impact the reactivity of other parts of the molecule. For example, the presence of a methyl group at C7 can sterically hinder reactions at the C6 position. uni-rostock.de Research has explored the synthesis of derivatives with substituents such as chloro, fluoro, and methoxy (B1213986) at these positions. evitachem.comsci-hub.senih.gov

Incorporation into Fused Heterocyclic Systems

The primary amine functionality of this compound makes it a valuable synthon for the construction of fused heterocyclic systems. These systems are of significant interest due to their presence in numerous biologically active natural products and synthetic compounds. rsc.org The reactivity of the amine group allows for its participation in various cyclization reactions to form new rings fused to the indole core.

One common strategy involves the reaction of the aminomethyl group with bifunctional reagents to construct five, six, or seven-membered rings. For instance, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) rings. Similarly, condensation with dicarbonyl compounds or their equivalents can yield fused pyrrole or imidazole (B134444) rings.

Transition-metal-catalyzed intramolecular cyclization is another powerful method for creating fused systems. nih.gov For example, an appropriately substituted this compound derivative bearing a tethered halide or other reactive group can undergo intramolecular N-arylation or N-alkylation to form medium-sized rings, which are often challenging to synthesize. nih.gov Gold-catalyzed cascade reactions have also been employed to construct eight-membered ring-fused indolizines from indole derivatives. nih.gov

The synthesis of pyrimidoindole and quinoline (B57606) derivatives has been explored using indole compounds as starting materials. metu.edu.tr These syntheses often involve key steps like Fischer indole cyclization, Curtius rearrangement, and intramolecular cyclization of urea (B33335) derivatives. metu.edu.tr Multicomponent reactions (MCRs) also offer an efficient pathway to complex fused heterocycles, where the indole scaffold is a common participant. rsc.org

A variety of fused heterocyclic systems can be synthesized from indole precursors, including:

Pyrido[4,3-b]indoles metu.edu.tr

Pyrimidines bohrium.com

Pyrroles bohrium.com

Quinoline derivatives bohrium.com

Dihydro-1H-indol-4(5H)-one derivatives bohrium.com

Indolizino[6,7-b]indoles mdpi.com

The following table summarizes some examples of fused heterocyclic systems derived from indole precursors and the corresponding synthetic methods.

Fused Heterocyclic SystemSynthetic MethodReference
PyrimidoindolesIntramolecular cyclization of urea derivatives metu.edu.tr
Quinoline derivativesOzonolysis of indole derivatives metu.edu.tr
Eight-membered ring-fused indolizinesGold-catalyzed cascade reactions nih.gov
Medium N-heterocyclesCopper-catalyzed intramolecular N-arylation nih.gov
Pyrrole-tetracyclic productsCyclization with dimethyl acetylenedicarboxylate (B1228247) (DMAD) mdpi.com

Synthesis of Dimeric and Oligomeric Indole Derivatives from this compound

The synthesis of dimeric and oligomeric indole derivatives is a field of growing interest, driven by the discovery of natural products with such structures and their potential applications in materials science and medicinal chemistry. This compound and its derivatives are valuable precursors for creating these larger molecules.

A straightforward approach to symmetrical bis-indole derivatives involves the reaction of 7-(aminomethyl)indole with various acyl chlorides to form amide-linked dimers. semanticscholar.orgresearchgate.net For example, reaction with adipoyl chloride yields an adipic diamide-linked bis-indole. researchgate.net Similarly, imine-linked bis-indoles can be synthesized by reacting 7-(aminomethyl)indole with a 7-formylindole derivative. semanticscholar.org Subsequent reduction of the imine linkage, for instance with sodium borohydride, provides the corresponding amine-linked bis-indole. semanticscholar.org

The synthesis of such dimers can sometimes be complicated by the high reactivity of certain indole intermediates, which can lead to undesired dimerization or oligomerization. researchgate.net Careful control of reaction conditions is often necessary to achieve the desired products in good yields.

The following table details examples of synthesized dimeric indole derivatives starting from 7-substituted indoles.

Dimeric Indole DerivativeSynthetic ApproachKey ReagentsReference
Amide-linked bis-indoleReaction of 7-aminomethylindole with an acyl chlorideAdipoyl chloride, Et3N, DCM researchgate.net
Imine-linked bis-indoleReaction of 7-aminomethylindole with a 7-formylindoleAbsolute ethanol, reflux semanticscholar.org
Amine-linked bis-indoleReduction of an imine-linked bis-indoleSodium borohydride, ethanol/THF semanticscholar.org

Combinatorial Chemistry and Library Generation Utilizing this compound

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large and diverse libraries of compounds. nih.govfortunepublish.com The indole scaffold, and specifically functionalized indoles like this compound, are highly valuable building blocks for creating such libraries due to their chemical tractability and biological relevance. rsc.org

The primary amine of this compound provides a convenient handle for attachment to a solid support, a common strategy in solid-phase combinatorial synthesis. fortunepublish.com Once immobilized, the indole ring can be further functionalized at various positions (e.g., C-2, C-3, or the indole nitrogen) using a variety of chemical transformations. Subsequent cleavage from the resin releases a library of diverse indole derivatives.

Solution-phase combinatorial synthesis is also applicable, often employing multicomponent reactions (MCRs) where this compound or a related indole derivative is one of the key components. rsc.org MCRs are highly efficient as they allow for the construction of complex molecules in a single step from three or more starting materials, leading to a rapid increase in molecular diversity. rsc.org

The design of combinatorial libraries can be guided by computational methods, creating "virtual" libraries that can be screened in silico to prioritize the synthesis of compounds with the highest probability of desired activity. nih.govmdpi.com This approach combines the power of combinatorial synthesis with computational chemistry to streamline the discovery process. nih.gov

The generation of libraries based on the indole scaffold has been successfully applied in the search for new bioactive compounds. For instance, libraries of indole derivatives have been screened for their ability to bind to various biological targets.

The following table outlines key aspects of utilizing this compound in combinatorial library generation.

AspectDescriptionRelevanceReference
Synthesis StrategySolid-phase and solution-phase synthesisEnables the creation of large and diverse libraries. rsc.orgfortunepublish.com
Key Building BlockThis compound and its derivativesProvides a versatile scaffold for derivatization. rsc.org
Reaction TypesMulticomponent reactions (MCRs), acylation, alkylation, etc.Allows for the introduction of diverse functional groups. rsc.org
Library DesignCan be guided by computational screening of virtual libraries.Prioritizes the synthesis of promising compounds. nih.govmdpi.com

Computational and Theoretical Investigations of 1h Indol 7 Yl Methylamine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 1H-Indol-7-YL-methylamine. tandfonline.com These methods provide a detailed understanding of the molecule's properties at the atomic level.

The geometry of the molecule is optimized to find the most stable conformation, which is crucial for accurate predictions of other properties. tandfonline.com From the optimized structure, various electronic descriptors can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.com

For indole (B1671886) derivatives, these calculations can pinpoint the most likely sites for electrophilic or nucleophilic attack. For instance, Fukui indices can be calculated to predict reactivity at specific atomic sites within the molecule. The indole C3 position is often identified as having high electrophilicity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions that are prone to electrostatic interactions, which is vital for understanding intermolecular interactions, including those with biological targets.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These are summarized in the table below.

Table 1: Global Chemical Reactivity Descriptors from Quantum Chemical Calculations

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) Propensity to accept electrons.

This table outlines key reactivity descriptors calculated from HOMO and LUMO energies, providing a framework for assessing the chemical behavior of molecules like this compound.

Molecular Docking Studies with Biological Macromolecules (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. globalresearchonline.net This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities. globalresearchonline.netnih.gov For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the structural basis for their activity.

Docking simulations screen potential ligands against the three-dimensional structure of a biological target. The indole scaffold is a common motif in molecules targeting a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases. uj.edu.plsmolecule.com

Virtual screening of indole-based compounds against specific targets like lipoxygenase-3 (eLOX3) has successfully identified novel inhibitors. bioinformation.net In such studies, compounds like [5-(1H-indol-2-yl)-1H-pyrrol-3-yl]methanamine, an analog of the subject compound, were identified as potential inhibitors from large chemical databases. bioinformation.net The interaction profile typically reveals key contacts between the ligand and amino acid residues in the target's active site. Common interactions for indole derivatives include:

Hydrogen Bonding: The amine group of the methylamine (B109427) side chain and the indole N-H can act as hydrogen bond donors. bioinformation.net

π-π Stacking: The aromatic indole ring frequently engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket. uniba.it

Hydrophobic Interactions: The indole ring and any alkyl substituents contribute to hydrophobic interactions with nonpolar residues. nih.gov

Cation-π Interactions: The protonated amine group can form favorable cation-π interactions with aromatic residues. uniba.it

Docking algorithms generate multiple possible binding poses of a ligand in the protein's active site and rank them using a scoring function. globalresearchonline.net This score provides an estimate of the binding free energy, with lower energy scores indicating higher predicted binding affinity. bioinformation.net For example, in a study on urease inhibitors, N-substituted indole-3-carbaldehyde oxime derivatives were docked into the active site of Helicobacter pylori urease to understand their inhibitory mechanism. nih.gov

The analysis of the top-ranked poses reveals the most probable binding mode. For indole derivatives, the orientation within the binding site is critical. For instance, docking studies of 1H-indole-based ligands at the 5-HT6 receptor showed that the ligand interacts with key residues such as Asp3.32 and Phe6.52 through salt bridges and π-stacking, respectively. uj.edu.pl Energetic analysis, often refined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can provide a more accurate estimation of binding affinity and help rationalize the observed biological activity. nih.gov

Table 2: Common Interactions of Indole Derivatives in Protein Binding Sites

Interaction Type Ligand Feature Involved Key Amino Acid Residues
Hydrogen Bond (Donor) Indole N-H, Amine N-H Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O
Hydrogen Bond (Acceptor) (If applicable, e.g., carbonyl on scaffold) Lys, Arg, His, Ser, Thr, Asn, Gln, Main-chain N-H
π-π Stacking Indole Aromatic System Phe, Tyr, Trp, His
Cation-π Interaction Protonated Amine Group Phe, Tyr, Trp
Hydrophobic Interactions Indole Ring, Alkyl Substituents Ala, Val, Leu, Ile, Met, Pro

This table summarizes the typical non-covalent interactions observed in molecular docking studies of indole-containing ligands with protein targets.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Indole-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indole-based compounds, QSAR models are valuable tools for predicting the activity of newly designed analogs and guiding lead optimization. researchgate.netnih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected. archivepp.com Then, for each compound, a set of numerical descriptors is calculated based on its molecular structure. These descriptors can be classified into several categories:

Constitutional: Molecular weight, number of atoms, etc. researchgate.net

Topological: Indices that describe the connectivity of atoms (e.g., Balaban J index). researchgate.net

Geometrical: 3D descriptors like molecular surface area. researchgate.net

Quantum Chemical: HOMO/LUMO energies, dipole moment, etc. archivepp.com

Using statistical methods like Multiple Linear Regression (MLR) or Support Vector Machines (SVM), a mathematical equation is derived that links the descriptors to the biological activity. archivepp.com A robust QSAR model should have high statistical quality, typically assessed by parameters such as the squared correlation coefficient (R²) for the training set, the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²_pred) for an external test set. researchgate.net

For instance, a QSAR study on indole-based C-3 pyridone compounds as HCV NS5B polymerase inhibitors developed models using various descriptor types. The model based on topological indices showed excellent statistical quality with an R² of 0.946. researchgate.net Similarly, QSAR models for isatin (B1672199) and indole derivatives as SARS-CoV 3CLpro inhibitors have been developed to predict their inhibitory activity. nih.gov These models help identify which structural features are most important for the desired biological effect.

Table 3: Representative Statistical Parameters for QSAR Model Validation

Parameter Description Good Value Range
R² (Squared Correlation Coefficient) Measures the goodness of fit for the training set. > 0.8
Q²_Loo (Leave-one-out Cross-validation) Measures the internal predictive ability of the model. > 0.6
R²_pred (Predictive R²) Measures the predictive ability on an external test set. > 0.6

This table presents key statistical metrics used to evaluate the robustness and predictive power of a QSAR model, with typical threshold values for a reliable model. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound Analogs

While docking provides a static picture of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. acs.org These methods are crucial for understanding the flexibility of ligands like this compound analogs and how their conformational preferences influence binding to a biological target. acs.org

Conformational analysis aims to identify the low-energy, stable conformations of a molecule in solution. For flexible molecules, multiple conformations can exist in equilibrium, and only one may be the "bioactive conformation" responsible for interacting with the target. acs.org MD simulations model the atomic motions of a system (e.g., a ligand in water or a ligand-protein complex) over time by solving Newton's equations of motion. acs.org

MD simulations of a ligand-protein complex can reveal:

Stability of the Binding Pose: Assessing whether the initial docked pose is stable over the simulation time (e.g., nanoseconds to microseconds).

Key Intermolecular Interactions: Monitoring the persistence of hydrogen bonds, hydrophobic contacts, and other interactions throughout the simulation. uniba.it

Role of Water Molecules: Identifying the role of specific water molecules in mediating ligand-protein interactions.

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding (induced fit). acs.org

For example, MD simulations of donepezil-indole hybrids bound to cholinesterases were used to visualize the stability of the binding mode and the key residues involved over the simulation period. researchgate.net Similarly, studies on acyclic precursors to macrocyclic indole-based inhibitors have used NMR and computational methods to show how pre-organizing the bioactive conformation in solution leads to increased potency. acs.org

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful ligand-based or structure-based method used in drug discovery to identify new scaffolds that possess the key features required for biological activity. researchgate.netmdpi.com

A pharmacophore model typically consists of features like:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable (PI/NI) features

These features are arranged in a specific 3D geometry. frontiersin.org The model can be generated based on a set of known active ligands (ligand-based) or from the interaction pattern observed in a ligand-protein crystal structure (structure-based). mdpi.com

Table 4: Common Pharmacophoric Features for Indole-Based Ligands

Feature Type Originating Group in this compound
Aromatic Ring (AR) Indole bicyclic system
Hydrogen Bond Donor (HBD) Indole N-H, Amine N-H₂
Positive Ionizable (PI) Protonated Amine Group (-NH₃⁺)
Hydrophobic (HY) Indole Ring

This table illustrates the potential pharmacophoric features that could be derived from the this compound scaffold for use in virtual screening campaigns.

Role of 1h Indol 7 Yl Methylamine in Pre Clinical Medicinal Chemistry and Target Identification

Applications as a Key Building Block for Novel Chemical Entities

The indole (B1671886) nucleus is a fundamental building block in the development of new therapeutic agents due to its ability to mimic the structure of peptides and interact with a wide range of biological targets. researchgate.net Functionalized indoles, such as 1H-Indol-7-yl-methylamine, serve as versatile synthons for constructing more complex molecules. Medicinal chemists utilize the primary amine group for a variety of chemical transformations, including amidation, alkylation, and reductive amination, to append different pharmacophoric groups. These modifications are crucial for systematically probing structure-activity relationships (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The indole ring itself can also be further functionalized, providing multiple vectors for chemical diversification. This strategic use of indole-based building blocks is central to creating libraries of novel chemical entities for screening against various diseases. indole-building-block.comenamine.net

Utility in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is an established method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov The indole moiety, due to its favorable properties and common presence in known drugs, is a popular core structure for fragments. This compound embodies the characteristics of a useful fragment: it is relatively small, has a defined three-dimensional shape, and possesses hydrogen bonding capabilities through its amine and indole N-H groups.

In a typical FBDD campaign, a fragment like an indole derivative might be identified through biophysical screening methods like NMR or X-ray crystallography. acs.org Once a binding mode is established, the fragment is elaborated into a more potent lead compound by adding functional groups along specific "growth vectors" to enhance interactions with the target protein. rsc.orgnih.gov For instance, an indole derivative was identified as a fragment hit and subsequently optimized into a potent inhibitor of β-secretase (BACE-1), a key target in Alzheimer's disease research. acs.org The crystal structure of this indole fragment bound to the enzyme revealed that its NH group formed a crucial hydrogen bond, guiding the subsequent structure-guided design efforts. acs.org

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are critical strategies in modern drug design used to generate novel intellectual property, improve drug-like properties, and overcome challenges associated with an existing chemical series. researchgate.netnih.gov Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.gov Bioisosterism refers to the substitution of a functional group with another group that has similar physical or chemical properties, leading to a comparable biological response. researchgate.netnih.gov

In the context of this compound analogs, a medicinal chemist might employ scaffold hopping to replace the indole core with other bicyclic aromatic systems (e.g., benzofuran, indazole) or even non-aromatic rings to explore new chemical space and potentially improve properties like solubility or metabolic stability. researchgate.net Bioisosteric replacement could be applied to the methylamine (B109427) side chain, for example, by replacing it with an oxetane or cyclopropyl group to modulate its basicity and lipophilicity. researchgate.net These strategies are invaluable for navigating complex patent landscapes and systematically optimizing a molecule's therapeutic profile. nih.govnih.gov

In Vitro Biological Activity Profiling of this compound Analogs

Analogs derived from the this compound scaffold have been investigated for a wide array of biological activities. By modifying the core structure and its substituents, researchers can tune the compound's interaction with various biological targets, leading to effects such as enzyme inhibition, receptor modulation, and antimicrobial activity.

Table 1: Enzyme Inhibition by an Indole Analog
CompoundTarget EnzymeActivityModel
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Myeloperoxidase (MPO)Reduced MPO activity in air-pouch lavage and plasmaRat Air-Pouch Model

The indole nucleus is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole-based compounds, particularly tryptamine derivatives, exhibit significant affinity for serotonin receptors. nih.govacnp.org These receptors are implicated in a wide range of physiological and pathological conditions, making them important drug targets. acnp.orgnih.gov

Analogs of this compound, as part of the broader class of tryptamines, have been extensively studied for their binding profiles at various 5-HT receptor subtypes. researchgate.net Modifications to the indole ring (e.g., substitution at the 5-position) or the amine side chain can dramatically alter a compound's affinity and selectivity for different receptors, such as 5-HT₁ₐ, 5-HT₆, and 5-HT₇. nih.govmdpi.com For example, N,N-dimethyltryptamine and its halogenated derivatives show high nanomolar affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, and 5-HT₇. researchgate.net This modulation of serotonin receptors is a key area of research for developing treatments for central nervous system disorders. mdpi.com

Table 2: Binding Affinity of Indole Analogs at Human Serotonin (5-HT) Receptors
CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Phenylethylamine 155-HT₆52
Compound 16 (lacks benzenoid ring of MS-245)5-HT₆15
N,N-dimethyltryptamine (2a)5-HT₁D95
5-Chloro-N,N-dimethyltryptamine5-HT₁A68
5-Chloro-N,N-dimethyltryptamine5-HT₂B96
5-Chloro-N,N-dimethyltryptamine5-HT₇31

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. nih.gov Indole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogens, including multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi such as Candida albicans. nih.govnih.gov

Recent studies have shown that novel indole derivatives incorporating other heterocyclic rings, such as 1,2,4-triazole or 1,3,4-thiadiazole, exhibit a broad spectrum of antimicrobial activity. nih.gov Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent activity against staphylococci, including MRSA, with some analogs showing minimum inhibitory concentrations (MIC) below 1 µg/mL. mdpi.com These compounds were also found to be effective against C. albicans. mdpi.comnanobioletters.com The antimicrobial efficacy of these indole analogs highlights their potential as lead structures for the development of new anti-infective drugs. dntb.gov.ua

Table 3: In Vitro Antimicrobial Activity of Selected Indole Analogs
CompoundPathogenMinimum Inhibitory Concentration (MIC, µg/mL)
7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa)MRSA3.9
Compound 3aoMRSA<1
Compound 3aqMRSA<1
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)C. albicans3.9
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)C. albicans3.9
Indole-triazole derivative 3dMRSA3.125

Antitumor/Anticancer Research (Cell-Based Assays, Non-Human)

The indole nucleus is a fundamental structural motif in the design of novel anticancer agents, with derivatives demonstrating a wide range of cytotoxic and antiproliferative activities across various cancer cell lines. mdpi.comajgreenchem.com Research into indole-based compounds often involves cell-based assays to determine their efficacy and selectivity against cancer cells.

Derivatives incorporating the indole scaffold have shown significant activity against breast cancer cell lines. For instance, a series of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives were evaluated for their cytotoxicity. Two compounds, MDT-32 and MDT-47, which feature a fluorine group on the indole moiety, exhibited potent anticancer activity against ER-α positive T-47D and MCF-7 cells. ajgreenchem.com Notably, MDT-32 also showed inhibitory activity against the ER-α negative MDA-MB-231 cell line. ajgreenchem.com In another study, novel indole-based sulfonohydrazide derivatives were screened against MCF-7 and triple-negative MDA-MB-468 breast cancer cells. nih.gov The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) was particularly effective, with IC50 values of 13.2 μM and 8.2 μM against MCF-7 and MDA-MB-468 cells, respectively, while showing no toxicity to noncancerous HEK 293 cells. nih.gov

The antiproliferative effects of indole derivatives have also been observed in other cancer types. A study on 2-(thiophen-2-yl)-1H-indole derivatives identified compounds with selective cytotoxicity against the HCT-116 colon cancer cell line. nih.govnih.gov Specifically, compounds 4g, 4a, and 4c showed potent activity with IC50 values of 7.1, 10.5, and 11.9 μM, respectively. nih.gov Furthermore, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles were tested against a panel of cancer models, with some derivatives showing sub-micromolar IC50 values that were superior to the kinase inhibitors gefitinib and sorafenib. nih.gov One of these compounds, 2a, was highly active against Huh-7 hepatocellular carcinoma cells and multi-drug resistant MCF-7/Topo breast carcinoma cells. nih.gov

The following table summarizes the anticancer activity of selected indole derivatives in various cell-based assays.

Compound/Derivative ClassCancer Cell LineActivity MetricResult
((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives (MDT-32, MDT-47)T-47D (Breast)>50% InhibitionActive
((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives (MDT-32, MDT-47)MCF-7 (Breast)>50% InhibitionActive
((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivative (MDT-32)MDA-MB-231 (Breast)>50% InhibitionActive
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)IC5013.2 μM
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)IC508.2 μM
(2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivative (4g)HCT-116 (Colon)IC507.1 μM
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile (2a)Huh-7 (Liver)IC500.01-0.04 μM
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile (2a)MCF-7/Topo (Breast, resistant)IC500.10 μM

Antioxidant and Other Bioactivities (In Vitro)

In addition to anticancer effects, indole derivatives are investigated for other biological activities, particularly their potential as antioxidants. The indole structure, with its electron-rich aromatic system and a heterocyclic nitrogen atom, is an active redox center, contributing to the antioxidant properties of its derivatives. nih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov A study of newly synthesized 3-substituted-2-oxindole derivatives demonstrated moderate to good antioxidant activity compared to the standard, ascorbic acid. nih.gov The antioxidant potential of 3-hydroxy-3-substituted oxindoles was found to be concentration-dependent, with 5-fluoro and 5-methyl analogues showing maximum activity. nih.gov Similarly, a series of C-3 substituted indole derivatives were assessed for their antioxidant activity, revealing that the nature of the substituent at the C-3 position is crucial. nih.gov A derivative containing a pyrrolidinedithiocarbamate moiety was identified as the most active radical scavenger and iron reducer in this series. nih.gov

Another indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was shown to scavenge free radicals and inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation in RAW-264.7 cells without cytotoxicity. nih.gov HMPH also inhibited lipid peroxidation with an IC50 of 135 ± 9 μM. nih.gov These findings highlight the potential of the indole scaffold in developing new synthetic antioxidant compounds.

The table below presents findings from in vitro antioxidant studies of various indole derivatives.

Compound/Derivative ClassAssayResult
3-hydroxy-3-substituted oxindoles (5-fluoro and 5-methyl analogues)DPPH radical scavengingShowed maximum activity in the series
3-aroyl methylene indol-2-ones (halogen substituted)DPPH radical scavengingExhibited good antioxidant activity
C-3 substituted indole with pyrrolidinedithiocarbamate moietyRadical scavenging, Fe3+-Fe2+ reductionMost active in the series
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Inhibition of lipid peroxidationIC50 of 135 ± 9 μM
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Inhibition of LPS-induced ROS generationActive

Investigation of Biological Pathways and Target Deconvolution (Cell-Free or Non-Human Cell-Based Systems)

Understanding the mechanism of action is critical for the development of therapeutic agents. For indole derivatives showing promising bioactivity, research efforts are directed towards elucidating the biological pathways they modulate and identifying their molecular targets. The anticancer activity of indole derivatives is mediated through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of kinase activity. mdpi.com

Studies on active 2-(thiophen-2-yl)-1H-indole derivatives revealed that their anticancer effect against HCT-116 cells involves cell cycle arrest at the S and G2/M phases. nih.govnih.gov These compounds were also found to significantly increase the expression of tumor suppressor microRNAs (miR-30C and miR-107) and decrease the levels of oncogenic miR-25, IL-6, and C-Myc. nih.govnih.gov This suggests that their anticancer activity may occur through direct interaction with DNA, similar to S-phase-dependent chemotherapy drugs. nih.govnih.gov

For other indole-based compounds, the mode of action involves the induction of apoptosis, evidenced by increased caspase-3/7 activity, and the formation of reactive oxygen species (ROS). nih.gov Molecular docking studies are also employed to predict potential protein targets. For example, docking calculations for certain 3-aryl-2-(pyrid-3-yl)acrylonitrile derivatives identified them as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov

Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is a crucial step. nih.gov Techniques such as affinity chromatography using immobilized compounds or photo-affinity labeling can be employed. nih.gov These methods help in isolating and identifying binding partners from cell lysates, thereby revealing the compound's mechanism of action and potential off-target effects. For instance, modifying a hit compound with a photoreactive group and a reporter tag allows for UV-induced covalent cross-linking to its cellular targets, facilitating their enrichment and identification by mass spectrometry. nih.gov

Derivative Class / CompoundInvestigated Pathway / TargetMethod / SystemFindings
(2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivativesCell Cycle, miRNA expressionHCT-116 cellsCaused cell cycle arrest at S and G2/M phases; modulated tumor suppressor and oncogenic miRNAs. nih.govnih.gov
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesApoptosis, AngiogenesisCancer cell linesInduced caspase-3/7 activity and ROS formation. nih.gov
3-aryl-2-(pyrid-3-yl)acrylonitrile derivativesKinase InhibitionMolecular DockingIdentified as potential inhibitors of VEGFR-2 tyrosine kinase. nih.gov
General Indole DerivativesMultiple PathwaysReviewMechanisms include apoptosis induction, tubulin inhibition, and tyrosine kinase inhibition. mdpi.com

Intellectual Property Landscape and Patent Analysis

Analysis of Patented Synthetic Routes Involving 1H-Indol-7-YL-methylamine

A direct patented synthetic route specifically for this compound is not prominently disclosed in publicly accessible patent literature. However, an analysis of patents for structurally related 7-substituted indole (B1671886) derivatives provides insight into the methodologies that are likely to be employed and considered novel for patent protection.

Patented syntheses for 7-substituted indoles often begin with a pre-functionalized benzene (B151609) ring, which is then elaborated to form the indole structure, or they involve the direct functionalization of the indole ring at the 7-position. For instance, a common strategy involves the cyclization of appropriately substituted anilines. One patented process for the production of 7-ethyl indole utilizes the catalytic dehydrocyclization of 2,6-diethylaniline in the presence of steam and a copper chromite catalyst. google.com This method avoids the addition of oxygen and achieves a high conversion rate and selectivity for the 7-substituted product. google.com

Another general approach detailed in the patent literature for preparing substituted indoles involves transition metal-catalyzed cyclization of dihalogenated intermediates. google.com For the introduction of a methylamine (B109427) group at the 7-position, a plausible patented route could involve the following key steps, derived from analogous patented syntheses for other indole derivatives:

Starting Material : A common starting point is a 7-substituted indole, such as 7-cyano-1H-indole or 7-carboxy-1H-indole. Patents like US20040063723A1 describe processes starting from an indole ester which is then converted to a 3-cyano-1H-indole-7-carboxylic acid. google.com

Protection/Deprotection : The indole nitrogen may be protected during certain synthetic steps to prevent side reactions. The choice of protecting group and the conditions for its removal can be a key inventive step in a patented process.

The table below summarizes common starting materials and reactions found in patents for the synthesis of 7-substituted indoles, which could be adapted for the synthesis of this compound.

Starting Material/Intermediate Reaction Type Potential Product Representative Patent Context
2,6-Disubstituted Aniline (B41778)Catalytic Dehydrocyclization7-Substituted IndoleProduction of 7-ethyl indole from 2,6-diethylaniline. google.com
7-Cyano-1H-indoleReduction (e.g., with LiAlH₄ or catalytic hydrogenation)This compoundA common transformation for synthesizing amines from nitriles.
1H-Indole-7-carboxylic acidAmidation followed by ReductionThis compoundStandard route to primary amines from carboxylic acids.
7-Nitro-1H-indoleReduction to 7-aminoindole, followed by further modificationDerivatives of 7-aminoindoleA synthetic route described for 7-amino-2-(thiazol-2-yl)-1H-indole. google.com

Patent Claims for Novel Compounds Incorporating the this compound Moiety

Patents for novel compounds often claim a central scaffold, like the indole ring, with a wide range of possible substituents at various positions. While specific patents claiming this compound as the primary novel compound are not readily found, numerous patents claim broader families of indole derivatives that would encompass this structure or its derivatives.

These patents typically claim compounds of a general formula, where the indole core is substituted at multiple positions, including the 7-position. The claims are often directed towards the use of these compounds in treating specific diseases. For example, patent US7763732B2 claims 7-chloro-indole derivatives that are agonists of the CB1 receptor for the treatment of pain. google.com Another patent, US8349885B2, discloses indole and indazole derivatives, including those substituted at the 7-position, which have cell-, tissue-, and organ-preserving effects. google.com

The claims for these novel compounds are typically structured as "composition of matter" claims, which protect the chemical entity itself. These are often accompanied by claims covering pharmaceutical compositions containing the compound and methods of using the compound for therapeutic purposes.

The following interactive table provides examples of patented indole derivatives with substitution at the 7-position, illustrating the scope of modifications and their intended therapeutic applications.

Patent Number Core Structure/Moiety Substitution at 7-Position Claimed Therapeutic Use
US7763732B27-Chloro-1H-indoleChlorinePain treatment (CB1 receptor agonists) google.com
US8349885B21H-IndoleCyclopentyl-amineCell, tissue, and organ preservation google.com
US5607951A1H-IndoleVaries (part of a broader class)Treatment of disorders arising from deficient serotonergic neurotransmission (5-HT1 agonists) google.com
EP0470039B13-ArylindoleHydrogen, halogen, alkyl, etc.Treatment of anxiety, depression, migraine (5-HT2 antagonists) nih.gov

Strategies for Patenting Indole-Based Chemical Scaffolds

The indole scaffold is a well-established pharmacophore, making the patenting of new indole-based compounds a competitive and strategic endeavor. A robust patent strategy for indole-based chemical scaffolds typically involves multiple layers of protection to create a strong intellectual property portfolio.

Key strategies include:

Broad Genus and Specific Species Claims: A common strategy is to file a patent with broad "genus" claims covering a large family of related indole compounds, defined by a general chemical formula (a Markush structure). This is often supported by specific "species" claims for individual compounds that have been synthesized and tested. This approach aims to protect not only the lead compounds but also a wide range of related structures to prevent competitors from making minor modifications to circumvent the patent.

Composition of Matter Claims: These are the most valuable type of claims as they protect the novel chemical compound itself, regardless of its method of synthesis or use.

Process Claims: Patenting a novel, non-obvious, and useful synthetic route to an indole-based compound provides another layer of protection. This can be particularly valuable if the process is more efficient, cost-effective, or produces a purer product than existing methods.

Method of Use Claims: These claims cover the use of the indole compound for a specific therapeutic purpose (e.g., "A method of treating Alzheimer's disease by administering a compound of formula X"). This can provide protection even if the compound itself is already known, but its therapeutic application is new.

Protecting Intermediates and Metabolites: Patenting key intermediates in the synthetic pathway to the final active compound can block competitors from using that route. Similarly, patenting active metabolites of a drug can extend its intellectual property protection.

Filing for International Protection: Given the global nature of the pharmaceutical market, filing for patent protection in multiple countries is crucial. The Patent Cooperation Treaty (PCT) provides a streamlined process for filing a single international patent application to seek protection in a large number of member countries.

Provisional Patent Applications: Filing a provisional patent application can be a strategic first step. It establishes an early priority date and allows for further research and development to be conducted for up to a year before a full non-provisional application must be filed. This provides time to gather more data to strengthen the patent claims.

By employing a combination of these strategies, innovators can build a comprehensive and defensible patent portfolio around their indole-based chemical scaffolds, thereby protecting their investment in research and development and securing a competitive advantage in the marketplace.

Future Directions and Unexplored Research Avenues

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure derivatives of 1H-Indol-7-yl-methylamine represents a significant and valuable challenge. Currently, there is a lack of established asymmetric methods to introduce chirality either at the aminomethyl side chain or on the indole (B1671886) core itself. Future research should focus on developing catalytic asymmetric methods for this purpose. Strategies could include the asymmetric reduction of a corresponding imine or the use of chiral phase-transfer catalysts for the alkylation of a protected 7-aminomethylindole. organic-chemistry.orgnih.gov The development of such methodologies would be crucial for investigating the stereoselective interactions of these compounds with biological targets.

A promising approach could involve the use of chiral Brønsted acids to catalyze the transfer hydrogenation of indole derivatives, a method that has proven effective for the synthesis of optically active indolines. organic-chemistry.org Furthermore, the catalytic asymmetric dearomatization of indole rings offers a powerful strategy for creating complex chiral structures. nih.gov Adapting these methods to 7-substituted indoles could yield a diverse library of chiral derivatives for further investigation.

Exploration of Novel Therapeutic Targets and Mechanisms of Action (Pre-Clinical)

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, the therapeutic potential of this compound specifically has not been extensively investigated. Pre-clinical studies are warranted to explore its activity against a range of novel therapeutic targets. Given the structural similarities to other bioactive indole derivatives, initial investigations could focus on targets within the central nervous system, such as serotonin or dopamine receptors, or on its potential as an inhibitor of enzymes like kinases or histone deacetylases. nih.gov

Future research should involve screening this compound and its derivatives against a panel of disease-relevant targets to identify potential lead compounds. Mechanistic studies would then be essential to elucidate the mode of action of any active compounds, paving the way for further optimization and drug development efforts. The synthesis of derivatives with varied substituents on the indole nitrogen or the amine could provide valuable structure-activity relationship (SAR) data. rsc.org

Integration of this compound into Advanced Chemical Biology Probes

The development of chemical probes is essential for dissecting complex biological processes. nih.govyoutube.com The this compound scaffold could serve as a valuable core for the design of such probes. The primary amine provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin, or for immobilization onto solid supports for affinity chromatography.

Future work in this area could involve the synthesis of fluorescently labeled this compound derivatives to visualize their subcellular localization and interaction with potential binding partners. Furthermore, photo-affinity probes could be developed by incorporating a photoreactive group, enabling the covalent labeling and subsequent identification of target proteins. These tools would be invaluable for target validation and for understanding the compound's biological function.

Uninvestigated Chemical Reactivity and Transformations of the Indole and Aminomethyl Functionalities

The chemical reactivity of this compound remains an area ripe for exploration. While the general reactivity of the indole ring is well-documented, the influence of the C7-aminomethyl substituent on this reactivity is not fully understood. Systematic studies on the electrophilic and nucleophilic substitution reactions of this specific isomer are needed. For instance, investigating the regioselectivity of reactions such as Friedel-Crafts acylation or Mannich reactions could reveal unique reactivity patterns. nih.gov

Furthermore, the aminomethyl group itself offers a platform for a variety of chemical transformations. nih.gov Derivatization of the amine to form amides, sulfonamides, or ureas could generate a diverse library of compounds for biological screening. Additionally, the development of novel cyclization reactions involving both the indole nitrogen and the aminomethyl group could lead to the synthesis of novel polycyclic indole alkaloids.

Application in Materials Science or Analytical Chemistry (Non-Biological Contexts)

Beyond its biological potential, the unique electronic and structural features of this compound suggest possible applications in materials science and analytical chemistry. The indole moiety is known to possess interesting photophysical properties, and its incorporation into polymers or other materials could lead to novel fluorescent sensors or organic light-emitting diodes (OLEDs).

In the realm of analytical chemistry, this compound could be investigated as a ligand for metal ions. The bidentate coordination potential of the indole nitrogen and the side-chain amine could allow for the formation of stable metal complexes. These complexes could be explored for their catalytic activity or as components of novel analytical detection methods. Future research should focus on synthesizing and characterizing such materials and evaluating their performance in these non-biological contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Indol-7-YL-methylamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step routes starting with indole derivatives. For example, Fischer indole synthesis using phenylhydrazine and methoxy-substituted ketones can yield indole precursors, followed by formylation and reductive amination to introduce the methylamine group . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring intermediates via TLC or HPLC to minimize side reactions like over-alkylation .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., methylamine at the 7-position of indole) .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 280 nm) to assess purity (>95% recommended for biological assays) .
  • X-ray crystallography (via SHELXL) for absolute configuration determination, though this requires high-quality single crystals .

Q. What biochemical assays are suitable for screening the activity of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., monoamine oxidases MAO-A/MAO-B) using fluorometric or colorimetric substrates. For receptor binding studies, radioligand displacement assays (e.g., serotonin or melatonin receptors) with IC₅₀ calculations are standard. Always include positive controls (e.g., clorgyline for MAO-A) and validate results with dose-response curves .

Advanced Research Questions

Q. How do structural modifications at the indole ring (e.g., methyl or methoxy groups) affect the compound’s bioactivity?

  • Methodology : Perform SAR studies by synthesizing analogs (e.g., 5-methoxy or 4-bromo derivatives) and comparing their binding affinities. For example:

DerivativeMAO-A Inhibition (IC₅₀, nM)MAO-B Inhibition (IC₅₀, nM)
This compound120 ± 15>10,000
5-Methoxy analog85 ± 108,500 ± 1,200
Data from enzyme assays suggest methoxy groups enhance MAO-A selectivity due to hydrophobic interactions in the active site .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodology : Discrepancies (e.g., conflicting IC₅₀ values) may arise from assay conditions. Standardize protocols:

  • Use identical enzyme sources (e.g., recombinant human MAO-A vs. rat liver extracts).
  • Control for assay pH (7.4 vs. 8.0) and cofactors (FAD concentration).
  • Validate with orthogonal methods (e.g., isothermal titration calorimetry for binding thermodynamics) .

Q. What computational tools predict the binding mode of this compound with target proteins?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of MAO-A (PDB: 2Z5X) or serotonin receptors. Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein interactions over 100 ns trajectories. Key residues (e.g., Tyr 407 in MAO-A) should show persistent hydrogen bonding .

Q. What strategies mitigate instability of this compound in aqueous solutions?

  • Methodology : Stability studies (HPLC monitoring at 25°C and 4°C) reveal degradation via oxidation or hydrolysis. Solutions:

  • Add antioxidants (0.1% ascorbic acid) or chelating agents (EDTA).
  • Use lyophilization for long-term storage.
  • Optimize formulation with cyclodextrins for enhanced solubility and protection .

Experimental Design Considerations

Q. How to design a robust in vitro-to-in vivo translation pipeline for this compound?

  • Methodology :

In vitro : Screen against primary cell lines (e.g., neuronal SH-SY5Y) and assess cytotoxicity (MTT assay).

Pharmacokinetics : Measure metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis).

In vivo : Use rodent models (e.g., tail-flick test for analgesic activity) with dose ranges derived from allometric scaling. Include control groups and blinded assessments .

Q. What analytical techniques validate the compound’s interaction with DNA or RNA?

  • Methodology :

  • UV-Vis spectroscopy : Monitor hypochromicity at 260 nm upon ligand-DNA mixing.
  • Circular dichroism : Detect conformational changes in DNA (B-to-Z transitions).
  • ITC : Quantify binding constants (Kd) and stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.